molecular formula C10H20N2O B1468081 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one CAS No. 1248215-60-2

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one

Cat. No.: B1468081
CAS No.: 1248215-60-2
M. Wt: 184.28 g/mol
InChI Key: OOASEPJBHLEXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one ( 1248215-60-2) is a chemical compound with the molecular formula C 10 H 20 N 2 O and a molecular weight of 184.28 g/mol . This molecule features a pyrrolidine ring with a primary amine at the 3-position, linked to a 3,3-dimethylbutan-2-one scaffold. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's primary research application lies in its use as a key synthetic building block. The presence of both nucleophilic (primary amine) and electrophilic (ketone) sites allows for further functionalization, making it a versatile precursor for the development of more complex molecules . While specific mechanistic studies on this exact compound are not extensively published in the available literature, compounds with similar aminopyrrolidine substructures are frequently explored in pharmaceutical research. For instance, research indicates that analogous structures are investigated for their potential as components in dual-target ligands for central nervous system (CNS) targets, such as in the design of novel analgesics . The physicochemical properties of the compound suggest it may be of interest in optimizing blood-brain barrier permeability for CNS-active agents or in creating peripherally restricted therapeutics to minimize central side effects . This product is provided for Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOASEPJBHLEXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3,3-Dimethylbutan-2-one with 3-Aminopyrrolidine

A primary and widely employed method for synthesizing this compound is reductive amination , where 3,3-dimethylbutan-2-one (a ketone) reacts with 3-aminopyrrolidine to form the target compound through the formation of an imine intermediate followed by reduction.

  • Reaction conditions: The reductive amination can be catalyzed by reducing agents such as sodium cyanoborohydride or by catalytic hydrogenation using hydrogen gas over palladium on carbon (Pd/C).
  • Solvents: Common solvents include methanol or ethanol, which provide a suitable medium for both the amine and ketone and facilitate the reduction step.
  • Temperature: Mild conditions, typically room temperature to slightly elevated temperatures, are preferred to avoid side reactions.
  • Advantages: This method offers good yields and selectivity with relatively simple operational procedures.
Step Reagents/Conditions Outcome
Formation of imine 3,3-dimethylbutan-2-one + 3-aminopyrrolidine Imine intermediate formation
Reduction NaBH3CN or H2/Pd-C in MeOH or EtOH Formation of 1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one

This approach is scalable and adaptable for industrial production, where continuous flow reactors and automated systems can enhance efficiency and purity.

Preparation of 3-Aminopyrrolidine Intermediate

The synthesis of the 3-aminopyrrolidine moiety itself is a crucial step, often achieved by:

This method allows for the production of optically active 3-amino-pyrrolidine derivatives, which can then be used in the reductive amination step.

Step Reagents/Conditions Notes
Trimesylate conversion Butyl-1,2,4-trimesylate + primary amine in THF 0–70°C, 50–60°C preferred
Amino group protection Allyl haloformate in hydrocarbon solvent (e.g., heptane) 0–100°C, 30–70°C preferred
Amino group introduction R2R3NH in THF or dimethoxyethane under pressure 3×10^6–2×10^7 Pa, 20–200°C

Alternative Synthetic Approaches

While direct literature on alternative routes for this exact compound is limited, related pyrrolidine derivatives have been synthesized via:

These methods may be adapted or optimized depending on the desired stereochemistry and scale.

Industrial Production Considerations

  • Continuous flow reactors are increasingly used to improve reaction control, scalability, and safety.
  • Purification: Techniques such as chromatography and crystallization are employed to achieve high purity.
  • Catalyst recycling: In hydrogenation steps, palladium catalysts can be recovered and reused to reduce costs.
  • Process optimization: Reaction parameters (temperature, pressure, solvent, catalyst loading) are optimized to maximize yield and minimize impurities.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reductive amination 3,3-dimethylbutan-2-one + 3-aminopyrrolidine; NaBH3CN or H2/Pd-C; MeOH/EtOH; mild temp High yield; straightforward; scalable Requires careful control of conditions to avoid over-reduction
Synthesis of 3-aminopyrrolidine Butyl-1,2,4-trimesylate + primary amine; THF; 50–60°C; high pressure for amino introduction High optical purity; versatile Requires protection/deprotection steps; high-pressure equipment needed
Nucleophilic substitution Activated alkyl/aryl groups + pyrrolidine derivatives Potential for diverse substitution May require multi-step synthesis
Palladium-catalyzed coupling Pd catalyst; suitable coupling partners Enables complex substitutions Catalyst cost; possible side reactions

Research Findings and Notes

  • The reductive amination strategy is the most documented and practical approach for synthesizing 1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, benefiting from well-established protocols in medicinal chemistry.
  • The preparation of optically active 3-aminopyrrolidine intermediates is critical for enantioselective synthesis, which is important for biological activity.
  • Industrial patents emphasize the importance of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity.
  • Protection of amino groups during synthesis prevents side reactions and facilitates selective functionalization.
  • Advanced purification techniques ensure the removal of catalyst residues and by-products, critical for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Antifungal Activity

  • Climbazole: Exhibits potent antifungal properties due to the imidazole group, which disrupts fungal ergosterol synthesis. Its 4-chlorophenoxy substituent enhances lipid solubility, improving penetration into microbial membranes .
  • The absence of a chlorophenoxy group could reduce environmental persistence .

Regulatory and Solubility Profiles

  • Climbazole’s low solubility (0.5%) limits formulation flexibility, whereas the aminopyrrolidine variant’s solubility remains uncharacterized but may improve due to the amine’s polarity .
  • Piperidine-based analogs (e.g., 1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-2-one) are favored in drug discovery for their balanced lipophilicity and metabolic stability .

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, a synthetic organic compound belonging to the class of pyrrolidine derivatives, has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This compound is characterized by its specific substitution pattern, which imparts distinct chemical properties and biological effects.

  • Molecular Formula : C₁₀H₂₀N₂O
  • Molecular Weight : 184.28 g/mol
  • CAS Number : 1248215-60-2

The biological activity of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one is primarily attributed to its interaction with various molecular targets within biological systems. The amino group in the compound can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate enzyme and receptor activities, leading to a range of biological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific pathways through which it exerts these effects are still under investigation but may involve modulation of cell signaling pathways related to cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
Enzyme ModulationInteraction with specific enzymes affecting metabolism

Synthetic Routes

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one typically involves the reductive amination of 3,3-dimethylbutan-2-one with 3-aminopyrrolidine. This reaction can be catalyzed by reducing agents such as sodium cyanoborohydride or palladium on carbon under mild conditions.

Industrial Applications

In an industrial context, this compound is utilized as a building block for synthesizing more complex molecules and as a reagent in organic synthesis. Its potential therapeutic applications make it a candidate for further development in pharmaceuticals targeting various diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one
Reactant of Route 2
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1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one

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